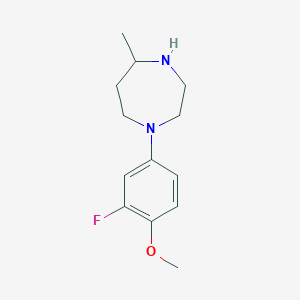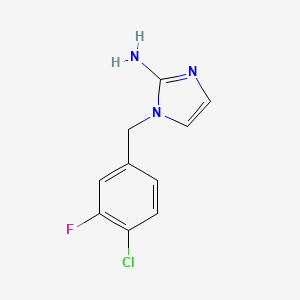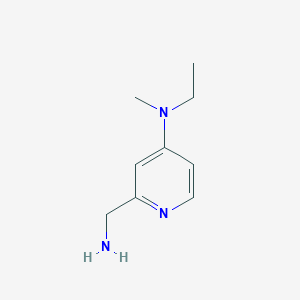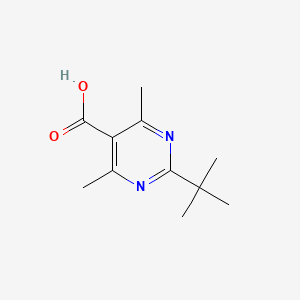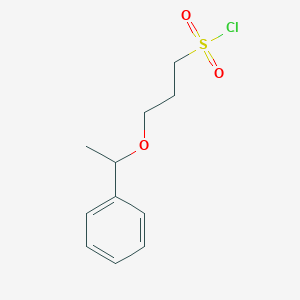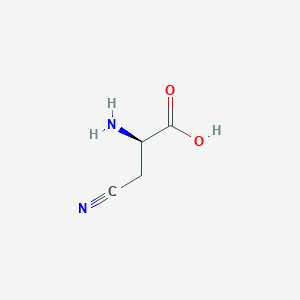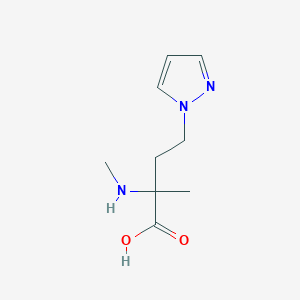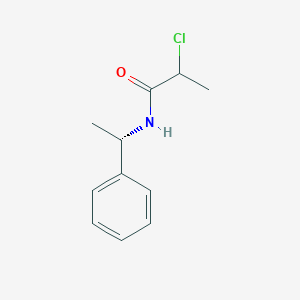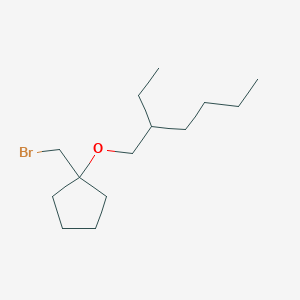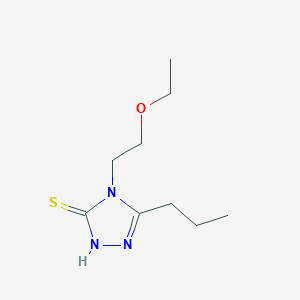
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under controlled conditions. One common method involves the use of stearic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to produce the desired compound . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have their own unique properties and applications, further expanding the utility of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid in various fields.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Methyl 1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylate: A methyl ester derivative with different reactivity and applications.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO4S |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c1-6-4(5(7)8)2-3-11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |
Clave InChI |
JHFCWIOKPTUYTK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CCS1(=O)=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


